REACTION_CXSMILES
|
Cl[C:2]1C(Cl)=CC2N=C(S)NC=2C=1.[OH-].[K+].IC.[Cl:17][C:18]1[C:28]([Cl:29])=[CH:27][C:21]2[N:22]=[C:23]([S:25][CH3:26])[NH:24][C:20]=2[CH:19]=1>C(O)C>[Cl:17][C:18]1[C:28]([Cl:29])=[CH:27][C:21]2[N:22]=[C:23]([S:25][CH3:26])[N:24]([CH3:2])[C:20]=2[CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(N2)S)C=C1Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(N=C(N2)SC)C=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
yielded precipitant
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
WASH
|
Details
|
water-washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 5.61 g, mp 115° C
|
Type
|
CUSTOM
|
Details
|
The reaction filtrate was rotary evaporated
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
an additional 3.52 g was obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(N=C(N2C)SC)C=C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |